N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide
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Overview
Description
N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with acetyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 6-acetyl-4-(trifluoromethyl)pyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Trifluoromethyl)pyridin-2-yl)acetamide
- N-(6-Acetylpyridin-2-yl)acetamide
- N-(4-(Trifluoromethyl)phenyl)acetamide
Uniqueness
N-(6-Acetyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to the presence of both acetyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9F3N2O2 |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
N-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C10H9F3N2O2/c1-5(16)8-3-7(10(11,12)13)4-9(15-8)14-6(2)17/h3-4H,1-2H3,(H,14,15,17) |
InChI Key |
BLAVVHFKUZHBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
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